N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide
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Overview
Description
“N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . This specific compound has a benzothiazole ring substituted with a fluoro group at the 5th position and an ethylbut-2-ynamide group at the 2nd position .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The crude residue is often purified by column chromatography .Molecular Structure Analysis
The molecular structure of “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide” includes a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide”, can undergo various chemical reactions. The type of reaction and the products formed depend on the conditions and the reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature .properties
IUPAC Name |
N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-2-3-12(17)15-7-6-13-16-10-8-9(14)4-5-11(10)18-13/h4-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKSVUTZFABIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NC2=C(S1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide |
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